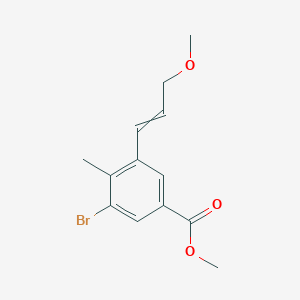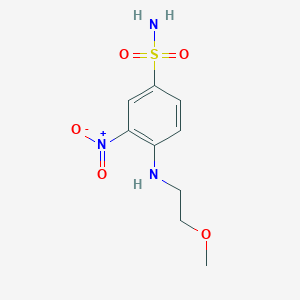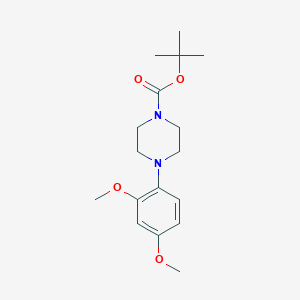
2-t-butyl-4-iodo-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-4-iodo-1-methylimidazole is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group at position 2, an iodine atom at position 4, and a methyl group at position 1. These substitutions can significantly influence the chemical and physical properties of the compound, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the lithiation of 1-methylimidazole followed by treatment with a halogen reagent such as iodine . The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-butyl-4-iodo-1-methylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride in diglyme with 18-crown-6 ether can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 2-tert-butyl-4-fluoro-1-methylimidazole .
Applications De Recherche Scientifique
2-tert-butyl-4-iodo-1-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and functional materials.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-4-iodo-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-butyl-4-fluoro-1-methylimidazole
- 2-tert-butyl-4-chloro-1-methylimidazole
- 2-tert-butyl-4-bromo-1-methylimidazole
Uniqueness
2-tert-butyl-4-iodo-1-methylimidazole is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its fluoro, chloro, and bromo counterparts. The iodine atom is larger and more polarizable, which can enhance certain types of chemical reactions and interactions.
Propriétés
Formule moléculaire |
C8H13IN2 |
|---|---|
Poids moléculaire |
264.11 g/mol |
Nom IUPAC |
2-tert-butyl-4-iodo-1-methylimidazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3 |
Clé InChI |
UFSQAQCJRXJVJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC(=CN1C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


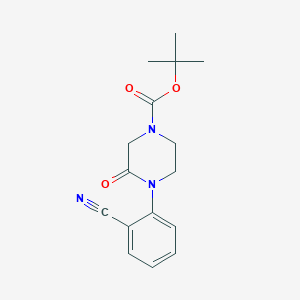
![N-[2-(dimethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B13869541.png)
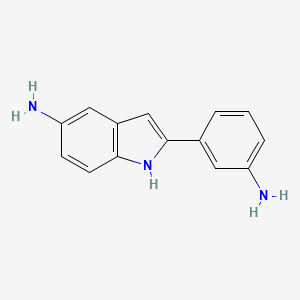
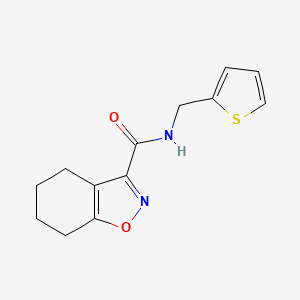
![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)
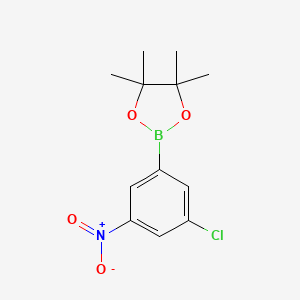
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)



![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)
